2-Quinolinethiol

Description

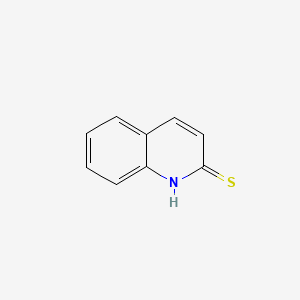

Structure

3D Structure

Properties

IUPAC Name |

1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZSVYHFYHTNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062569 | |

| Record name | 2(1H)-Quinolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24838068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2637-37-8 | |

| Record name | 2(1H)-Quinolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW9BW0P3YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Quinolinethiol CAS number and properties

An In-depth Technical Guide to 2-Quinolinethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as quinoline-2-thiol), a heterocyclic compound of significant interest in medicinal chemistry, materials science, and analytical chemistry. The document details its chemical and physical properties, established synthesis protocols, biological activities, and key applications.

Core Properties of this compound

This compound is an aromatic sulfur-containing heterocyclic compound.[1] Its chemical identity and core properties are summarized below.

Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 2637-37-8[2][3][4][5] |

| Molecular Formula | C₉H₇NS[2][3][4][6] |

| Molecular Weight | 161.22 g/mol [2][3][4][6] |

| IUPAC Name | Quinoline-2-thiol[3] |

| Synonyms | 2-Mercaptoquinoline, Quinoline-2(1H)-thione, 1,2-Dihydro-2-quinolinethione[6][7] |

| InChI Key | KXZSVYHFYHTNBI-UHFFFAOYSA-N[3][8] |

| SMILES | Sc1ccc2ccccc2n1[3][8] |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 174-176 °C | [4][6][9] |

| Boiling Point | 261.1 °C @ 760 mmHg 178 °C @ 0.5 Torr | [6][9] |

| Density | 1.27 g/cm³ | [6] |

| Appearance | Yellow to orange powder | [9] |

| pKa | pK1: -1.44 (+1); pK2: 10.21 (0) (at 20°C) | [9] |

| LogP | 2.52350 |[6] |

A notable characteristic of this compound is its existence in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione.[1][7] Spectroscopic and computational studies indicate that the thione form is the predominant tautomer in solution.[1][10] This tautomerism is critical to its reactivity and its mode of interaction with biological targets.[1]

Synthesis Methodologies and Experimental Protocols

Several reliable methods for the synthesis of the this compound scaffold have been reported.[7] The selection of a specific route often depends on the availability of starting materials and the desired substitution patterns on the quinoline ring.[7]

Method 1: Synthesis from Quinoline N-Oxides

This modern, metal-free approach utilizes readily available quinoline N-oxides and thiourea to produce 2-quinolinethiones with high regioselectivity and in good to excellent yields.[7][11] The reaction proceeds under mild conditions.[7][11]

Experimental Protocol:

-

Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL).[7]

-

Add thiourea (2.0 mmol, 2.0 equiv.) to the solution.[7]

-

Cool the mixture to 0 °C in an ice bath.[7]

-

Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.[7]

-

Allow the reaction to warm to room temperature and continue stirring for the required time (monitored by TLC).[7]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.[7]

Caption: Workflow for the synthesis of this compound from Quinoline N-Oxides.

Method 2: Synthesis from 2-Chloroquinoline Derivatives

A classical and robust method involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile, such as sodium sulfide.[7]

Experimental Protocol:

-

Dissolve the 2-chloroquinoline derivative (e.g., 2-chloroquinoline-3-carbaldehyde, 1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).[7]

-

Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).[7]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]

-

After completion, pour the reaction mixture into ice-water.[7]

-

Acidify the mixture with acetic acid to precipitate the product.[7]

-

Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the this compound derivative.[7]

Caption: Workflow for the synthesis of this compound from 2-Chloroquinolines.

Biological Activities and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have been extensively studied for their wide-ranging pharmacological activities.[1][12]

Data on Biological Activities

| Activity | Target/Mechanism | Example Application | References |

|---|---|---|---|

| Anticancer | DNA intercalation, Topoisomerase inhibition, Induction of apoptosis | Development of novel chemotherapeutic agents | [1][8][13] |

| Antimalarial | Effective against Plasmodium falciparum, including drug-resistant strains | Combating malaria | [1] |

| Antibacterial | Various mechanisms | Development of new antibiotics | [12][14] |

| JAK2/STAT3 Inhibition | Inhibition of the JAK2/STAT3 signaling pathway | Potential anti-breast cancer activity |[10] |

Mechanism of Action: DNA Intercalation & Topoisomerase Inhibition

The planar structure of the quinoline ring allows certain derivatives to insert themselves between the base pairs of DNA (intercalation).[1] This action can disrupt critical cellular processes like DNA replication and transcription.[1] Furthermore, some derivatives act as inhibitors of topoisomerase enzymes, which are vital for managing DNA topology during cell division.[1] This dual-action potential makes them attractive candidates for anticancer drug development.

Caption: Anticancer action via DNA intercalation and topoisomerase inhibition.

Other Applications

Beyond medicine, this compound derivatives serve as effective fluorescent sensors for detecting metal ions and changes in pH.[1][10] The thiol group can chelate with metal ions, causing a detectable change in the molecule's fluorescence.[1] The compound has also been used in electrochemical studies.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[15]

GHS Hazard Information

| Category | Code | Description |

|---|---|---|

| Classification | Eye Irrit. 2 Skin Irrit. 2 STOT SE 3 | Causes serious eye irritation Causes skin irritation May cause respiratory irritation |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors, wash skin thoroughly after handling, use in a well-ventilated area, wear protective equipment, specific first aid measures.[8][15] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[15][16] A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or irritation is experienced.[16]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[17]

-

Storage: Store in a well-ventilated place with the container tightly closed.[15][16] Recommended storage temperature is 2-8°C under an inert atmosphere.[5][9]

-

Fire Safety: The compound is a combustible solid. In case of fire, use carbon dioxide, powder, or water spray.[16] Thermal decomposition can release toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[6]

Conclusion

This compound and its derivatives are a versatile and enduring class of heterocyclic compounds.[1] Their synthetic accessibility, coupled with a rich and tunable range of biological and photophysical properties, ensures their continued importance.[1][11] From foundational roles in the development of new therapeutic agents to applications in materials science and analytical sensing, these molecules present ongoing opportunities for innovation in scientific research.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. QUINOLINE-2-THIOL | CAS 2637-37-8 [matrix-fine-chemicals.com]

- 4. This compound , 97% , 2637-37-8 - CookeChem [cookechem.com]

- 5. 2637-37-8|Quinoline-2-thiol|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-硫代喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound CAS#: 2637-37-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Tautomerism and Stability of 2-Quinolinethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium and stability of 2-quinolinethiol. It exists as a dynamic equilibrium between its thiol and thione forms, with the latter, quinoline-2(1H)-thione, being the predominantly stable tautomer under most conditions. This document furnishes quantitative data from both computational and spectroscopic studies, detailed experimental protocols for synthesis and analysis, and visual diagrams to elucidate key transformations and workflows. Understanding the nuances of this tautomerism is critical for applications in medicinal chemistry, materials science, and chemical synthesis, where the specific properties of each tautomer can significantly influence biological activity, reactivity, and physical characteristics.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and functional applications.[1][2] Among these, this compound is of particular interest due to its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (quinoline-2(1H)-thione).[3][4] The position of this equilibrium is influenced by various factors including the physical state, solvent polarity, pH, and temperature.[3] The predominance of one tautomer over the other has significant implications for the molecule's chemical reactivity, spectroscopic properties, and biological interactions. Therefore, a thorough understanding of this tautomeric relationship is essential for researchers and drug development professionals working with this scaffold.

Tautomeric Equilibrium

The thiol-thione tautomerism of this compound involves the migration of a proton between the sulfur and nitrogen atoms of the quinoline ring. The two tautomeric forms are this compound and quinoline-2(1H)-thione.

Visualization of Tautomeric Equilibrium

The equilibrium between the two tautomers can be represented as follows:

Caption: Thiol-thione tautomerism of this compound.

Stability and Quantitative Analysis

Computational and experimental studies have consistently shown that the thione tautomer is significantly more stable than the thiol form.

Computational Data

Quantum mechanical calculations provide quantitative insight into the relative stabilities of the tautomers.

| Computational Method | Parameter | Value | Predominant Tautomer | Reference |

| B3LYP DFT | ΔE | 5.83 kcal/mol | Thione | [5][6] |

| B3LYP DFT | Population | 99.9% | Thione | [5][6] |

Spectroscopic Data

Spectroscopic techniques are invaluable for identifying and quantifying the tautomers in different environments.

| Spectroscopic Technique | Tautomer | Characteristic Signal | Wavelength/Frequency | Reference |

| UV-Vis Spectroscopy | Thiol (calculated) | Strong absorption bands | 308.0 nm (S1), 242.9 nm (S4) | [5][6] |

| Thione (calculated) | Strong absorption bands | 358.8 nm (S2), 269.8 nm (S5) | [5][6] | |

| Thione (experimental in H₂O) | Strong absorption bands | 372 nm, 273 nm | [5] | |

| Infrared (IR) Spectroscopy | Thiol | S-H stretching (weak) | ~2550-2600 cm⁻¹ | [3] |

| Thione | C=S stretching | ~1100-1250 cm⁻¹ | [3] | |

| Thione | N-H stretching | ~3100-3400 cm⁻¹ | [3] | |

| ¹H NMR Spectroscopy (in CDCl₃) | Thione | N-H proton | ~13.4-13.47 ppm | [7] |

Experimental Protocols

Synthesis of Quinoline-2-thiones

A modern and efficient method for the synthesis of quinoline-2-thiones involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea.[1][2]

Caption: General workflow for the synthesis of quinoline-2-thiones.

-

Reaction Setup: In a suitable flask, dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL).[1]

-

Addition of Reagents: Add thiourea (2.0 mmol, 2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.[1]

-

Initiation: Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (as determined by reaction monitoring, e.g., TLC).[1]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).[1]

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.[1]

Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound/thione sample in the desired solvent (e.g., water, ethanol) to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-450 nm.[8]

-

Analysis: Compare the obtained spectrum with the known absorption maxima for the thiol and thione tautomers to determine the predominant form in the chosen solvent.[5][6]

-

Sample Preparation: Prepare the sample as a KBr pellet or a mull (e.g., Nujol).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands: a weak S-H stretch around 2550-2600 cm⁻¹ for the thiol form, and C=S and N-H stretches around 1100-1250 cm⁻¹ and 3100-3400 cm⁻¹, respectively, for the thione form.[3]

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record the ¹H NMR spectrum.

-

Analysis: The presence of a signal in the downfield region (around 13.4-13.47 ppm in CDCl₃) is characteristic of the N-H proton of the thione tautomer.[7] The integration of signals corresponding to each tautomer can be used to determine their ratio in solution, although rapid proton exchange may sometimes lead to a single, broadened peak.[8]

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the more stable quinoline-2(1H)-thione form. This preference is supported by both computational and extensive spectroscopic evidence. For researchers and professionals in drug development, a comprehensive understanding of this tautomerism is paramount. The distinct physicochemical properties of each tautomer can profoundly impact a compound's solubility, membrane permeability, and interaction with biological targets. The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation and characterization of these important heterocyclic compounds, facilitating their further exploration in various scientific and therapeutic contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. scispace.com [scispace.com]

- 7. This compound(2637-37-8) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Quinolinethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Quinolinethiol (CAS 2637-37-8). A critical aspect of this compound's characterization is its existence in a tautomeric equilibrium between the thiol and thione forms. Experimental and computational evidence strongly suggests that the quinoline-2(1H)-thione form is the predominant tautomer in solution. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and data interpretation, keeping in mind this crucial tautomeric relationship.

Tautomerism of this compound

This compound exists as a mixture of two tautomers in equilibrium: the thiol form (this compound) and the thione form (quinoline-2(1H)-thione). Quantum mechanical calculations predict the thione to be the major tautomer, a finding that is corroborated by absorption spectra.[1][2] This equilibrium is fundamental to interpreting the compound's spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts are indicative of the predominant thione tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows signals in the aromatic region, consistent with the quinoline ring system.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.4 | br s | N-H (Thione) |

| 7.30 - 7.80 | m | Ar-H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| >180 | C=S |

| 115 - 145 | Ar-C |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrumentation: Use a 75 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the quinoline-2(1H)-thione tautomer.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| ~3000 | N-H stretch |

| 1620-1580 | C=C aromatic ring stretch |

| 1200-1100 | C=S stretch |

| 800-700 | Aromatic C-H bend (out-of-plane) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Acquire a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is consistent with the quinoline-2(1H)-thione tautomer being the major species in solution.

| λmax (nm) | Solvent | Tautomer |

| 372 | H₂O | Thione |

| 273 | H₂O | Thione |

| 358.8 | (Calculated) | Thione |

| 269.8 | (Calculated) | Thione |

| 308.0 | (Calculated) | Thiol |

| 242.9 | (Calculated) | Thiol |

Experimental data shows strong bands at 372 nm and 273 nm in water, which aligns well with the calculated spectrum for the thione tautomer.[1]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or water). Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200-600 nm.

-

Blank: Use the same solvent as used for the sample solution as a blank.

-

-

Data Processing: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Solubility Landscape of 2-Quinolinethiol: A Technical Guide for Researchers

An In-depth Exploration of 2-Quinolinethiol's Behavior in Organic Solvents, Featuring Detailed Experimental Protocols and Predictive Insights for Drug Development Professionals.

Introduction

This compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science, presents a unique profile in terms of its solubility in organic solvents. A thorough understanding of its solubility is paramount for researchers engaged in drug discovery, formulation development, and chemical synthesis, as it directly impacts reaction kinetics, bioavailability, and the design of purification strategies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a discussion of the underlying physicochemical principles that govern its behavior in various solvent systems.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing information and provides researchers with the necessary tools to determine solubility in their specific systems.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note the tautomeric nature of this compound, which exists in equilibrium with 2(1H)-quinolinethione. This equilibrium can be influenced by the solvent, potentially affecting solubility measurements.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 50 g/L[1][2] |

Note on Tautomerism: this compound can exist in two tautomeric forms: the thiol form and the thione form (2(1H)-quinolinethione). The equilibrium between these two forms is influenced by the solvent's polarity and hydrogen bonding capability. The thione form is generally more stable in polar solvents. This dynamic should be considered when interpreting solubility data, as the measured solubility represents the total concentration of both tautomers at equilibrium.

Solubility of Structurally Similar Compounds

In the absence of extensive data for this compound, examining the solubility of analogous compounds can provide valuable insights. The following table presents solubility data for other quinoline derivatives, which can serve as a useful reference for estimating the potential solubility of this compound in various organic solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| 8-Quinolinethiol hydrochloride | Ethanol | Not Specified | 50 mg/mL |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL[3] |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL[3] |

Generally, quinoline derivatives tend to exhibit good solubility in a range of organic solvents due to their aromatic and heterocyclic nature.[3] Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) are often effective in dissolving these types of compounds.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following detailed experimental protocol, based on the widely accepted "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Detailed Procedure

3.1. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

3.2. Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

3.3. Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[3]

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.[3]

3.4. Quantification by HPLC:

3.4.1. Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of a specific concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

3.4.2. Sample Analysis:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[3]

-

Analyze the diluted samples and the calibration standards using a validated HPLC method. A general starting point for a reverse-phase HPLC method for quinoline derivatives is provided below.[4]

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength where this compound has maximum absorbance (this should be determined experimentally).

-

3.5. Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[3]

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and key relationships in the process of determining and applying solubility data.

Caption: Logical Flow of Solubility Determination and Application.

Conclusion

While a comprehensive, pre-existing database for the solubility of this compound in a wide range of organic solvents is currently unavailable, this guide provides researchers with the essential tools to address this knowledge gap. By leveraging the provided detailed experimental protocol, scientists can accurately determine the solubility of this compound in their specific solvent systems. The included data on analogous compounds offers a valuable starting point for solvent selection and experimental design. A thorough understanding and experimental determination of solubility are critical steps in advancing research and development involving this promising heterocyclic compound.

References

Quantum Chemical Calculations for 2-Quinolinethiol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-quinolinethiol. A critical aspect of this molecule is its tautomeric relationship with quinoline-2(1H)-thione. Density Functional Theory (DFT) calculations are the primary tool for investigating the properties of both tautomers. This document outlines the standard computational protocols, presents a framework for the systematic tabulation of quantitative data, and details experimental methodologies for the synthesis and characterization of this compound. Visualizations of the computational workflow and the tautomeric equilibrium are provided to facilitate a deeper understanding. The insights derived from these computational studies are invaluable for rational drug design and the development of novel therapeutics based on the quinoline scaffold.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as analytical reagents. This compound, in particular, has garnered significant attention due to its interesting chemical properties and biological activities. A key feature of this compound is its existence in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. The position of this equilibrium and the distinct properties of each tautomer are crucial for understanding the molecule's reactivity, intermolecular interactions, and biological function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic properties such as HOMO-LUMO energy levels, and NMR chemical shifts with a high degree of accuracy. This guide details the application of these methods to the study of this compound and its thione tautomer.

Tautomerism of this compound

This compound exists in a dynamic equilibrium between its thiol and thione forms. Computational studies have consistently shown that the thione tautomer, quinoline-2(1H)-thione, is the more stable form.[1] This preference is a critical factor influencing the molecule's spectroscopic and chemical behavior.

Caption: Tautomeric equilibrium between this compound and Quinoline-2(1H)-thione.

Computational Methodology

A generalized workflow for the quantum chemical analysis of this compound is presented below. This process involves geometry optimization, vibrational frequency analysis, and the calculation of various molecular properties.

Caption: A generalized workflow for the computational analysis of this compound tautomers.

Software and Theoretical Level

All calculations are typically performed using the Gaussian suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for such systems, providing a good balance between accuracy and computational cost.

Geometry Optimization

The initial structures of both this compound and quinoline-2(1H)-thione are constructed and their geometries are optimized to find the minimum energy conformations.

Vibrational Frequency Analysis

To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also yield theoretical infrared (IR) and Raman spectra.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts are derived.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface is also mapped to identify sites susceptible to electrophilic and nucleophilic attack.

Quantitative Data

Note: Specific calculated data for this compound and its thione tautomer are not consistently available in the searched literature. The following tables are presented as a template for reporting such data.

Optimized Geometrical Parameters

The tables below would present the key bond lengths and bond angles for the optimized structures of both tautomers.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | This compound (Thiol) | Quinoline-2(1H)-thione (Thione) |

|---|---|---|

| C2-S | - | - |

| C2-N1 | - | - |

| N1-H | - | - |

| C2=S | - | - |

**Table 2: Selected Optimized Bond Angles (°) **

| Angle | This compound (Thiol) | Quinoline-2(1H)-thione (Thione) |

|---|---|---|

| N1-C2-S | - | - |

| C3-C2-S | - | - |

| C2-N1-C9 | - | - |

Vibrational Frequencies

The calculated and experimental vibrational frequencies for key functional groups would be compared in the following table.

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

| Assignment | Tautomer | Calculated | Experimental (IR/Raman) |

|---|---|---|---|

| ν(S-H) | Thiol | - | ~2550 |

| ν(N-H) | Thione | - | - |

| ν(C=S) | Thione | - | - |

| Ring stretching | Both | - | - |

Electronic Properties

The calculated electronic properties provide insights into the reactivity and stability of the tautomers. For the parent quinoline molecule, DFT calculations have shown a HOMO energy of -6.646 eV, a LUMO energy of -1.816 eV, and a HOMO-LUMO energy gap of 4.83 eV.[2]

Table 4: Calculated Electronic Properties (eV)

| Property | This compound (Thiol) | Quinoline-2(1H)-thione (Thione) |

|---|---|---|

| HOMO Energy | - | - |

| LUMO Energy | - | - |

| HOMO-LUMO Gap | - | - |

NMR Chemical Shifts

A comparison of the experimental and calculated NMR chemical shifts is essential for validating the computational model.

Table 5: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Position | Tautomer | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

|---|---|---|---|---|---|

| H3 | Thiol/Thione | 7.33 | - | - | - |

| H4 | Thiol/Thione | 7.62 | - | - | - |

| H5 | Thiol/Thione | 7.57 | - | - | - |

| H6 | Thiol/Thione | 7.48 | - | - | - |

| H7 | Thiol/Thione | 7.68 | - | - | - |

| H8 | Thiol/Thione | 7.69 | - | - | - |

| NH/SH | Thiol/Thione | 13.47 | - | - | - |

| C2 | Thiol/Thione | - | - | - | - |

| C3 | Thiol/Thione | - | - | - | - |

| C4 | Thiol/Thione | - | - | - | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroquinoline with a sulfur source, such as sodium sulfide.

Protocol:

-

Dissolve 2-chloroquinoline in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a stoichiometric excess of sodium sulfide (Na₂S).

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Acidify the mixture with a weak acid, such as acetic acid, to precipitate the product.

-

Filter the resulting solid, wash it thoroughly with water, and dry it to obtain this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Record the FT-IR spectrum of the purified solid sample using a KBr pellet or as a Nujol mull in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Conclusion

References

An In-Depth Technical Guide to the Electrochemical Properties of 2-Quinolinethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinethiol, a heterocyclic thiol compound, has garnered significant interest in the scientific community due to its versatile electrochemical properties. Its ability to form self-assembled monolayers (SAMs) on various electrode surfaces, coupled with its inherent redox activity and chelating capabilities, makes it a valuable molecule in the development of electrochemical sensors, corrosion inhibitors, and electrocatalytic systems. This technical guide provides a comprehensive overview of the core electrochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its current and potential applications.

Core Electrochemical Properties of this compound

The electrochemical behavior of this compound is primarily characterized by the redox activity of the thiol group and the quinoline ring system. The thiol group can undergo oxidation to form a disulfide, while the quinoline moiety can be involved in various electron transfer processes. These properties are typically investigated using voltammetric techniques.

Redox Behavior

The electrochemical response of this compound is highly dependent on the experimental conditions, such as the electrode material, pH of the supporting electrolyte, and the presence of other species in the solution. At a hanging mercury drop electrode (HMDE), this compound exhibits distinct voltammetric waves corresponding to its adsorption and redox processes.[1][2][3]

Table 1: Redox Potentials of this compound

| Electrochemical Process | Potential (V vs. Ag/AgCl) | Technique | Electrode | Supporting Electrolyte | Reference |

| Adsorption/Desorption | (Data to be populated from full text) | AC Voltammetry | HMDE | Britton-Robinson buffer | Paneli & Voulgaropoulos, 1995 |

| Oxidation of Thiol | (Data to be populated from full text) | Cyclic Voltammetry | HMDE | Britton-Robinson buffer | Paneli & Voulgaropoulos, 1995 |

| Reduction of Quinoline | (Data to be populated from full text) | Differential Pulse Voltammetry | HMDE | Britton-Robinson buffer | Paneli & Voulgaropoulos, 1995 |

Table 2: Key Electrochemical Parameters for this compound

| Parameter | Value | Technique | Conditions | Reference |

| Number of Electrons Transferred (n) | (Data to be populated from full text) | Coulometry | pH-dependent | Paneli & Voulgaropoulos, 1995 |

| Diffusion Coefficient (D₀) | (Data to be populated from full text) | Chronoamperometry | Aqueous solution | Paneli & Voulgaropoulos, 1995 |

| Charge Transfer Coefficient (α) | (Data to be populated from full text) | Tafel Analysis | HMDE | Paneli & Voulgaropoulos, 1995 |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | (Data to be populated from full text) | Nicholson's Method | HMDE | Paneli & Voulgaropoulos, 1995 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible electrochemical analysis of this compound. The following sections outline the protocols for key electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of this compound.

Methodology:

-

Electrode Preparation: A glassy carbon electrode (GCE), gold electrode, or hanging mercury drop electrode (HMDE) is polished with alumina slurry, sonicated in ethanol and deionized water, and dried under a nitrogen stream.

-

Electrolyte Preparation: A suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution of a specific pH) is prepared and deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes.

-

Analyte Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired concentration in the deoxygenated supporting electrolyte.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Data Acquisition: The potential is swept from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is recorded as a function of the applied potential.

Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique often employed for quantitative analysis of this compound.

Methodology:

-

Electrode and Electrolyte Preparation: Follow steps 1 and 2 as described for Cyclic Voltammetry.

-

Analyte Solution: Prepare a series of standard solutions of this compound in the deoxygenated supporting electrolyte.

-

Electrochemical Cell Setup: Use the same three-electrode setup as for CV.

-

Data Acquisition: The potential is scanned using a series of pulses of increasing amplitude superimposed on a linear potential ramp. Key parameters to be optimized include pulse amplitude, pulse width, and scan increment. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial properties of a this compound modified electrode.

Methodology:

-

Electrode Modification: A gold electrode is typically used and modified by immersing it in a dilute solution of this compound in ethanol for a specific period (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

-

Electrolyte Preparation: The supporting electrolyte should contain a suitable redox probe, such as a [Fe(CN)₆]³⁻/⁴⁻ solution.

-

Electrochemical Cell Setup: The three-electrode system is assembled with the this compound modified gold electrode as the working electrode.

-

Data Acquisition: A small amplitude sinusoidal potential is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (often the formal potential of the redox probe). The resulting current and phase shift are measured to determine the impedance. The data is typically represented as a Nyquist plot.

Applications of this compound in Electrochemistry

The unique electrochemical properties of this compound have led to its use in several applications.

Electrochemical Sensors

The ability of this compound to form stable SAMs on gold and other electrode surfaces, combined with its chelating properties, makes it an excellent modifying agent for the development of electrochemical sensors for heavy metal ions and other analytes.

Corrosion Inhibition

Quinoline derivatives are known to be effective corrosion inhibitors for various metals in acidic media. The adsorption of this compound onto a metal surface can form a protective layer that inhibits both anodic and cathodic corrosion reactions. Electrochemical techniques such as Tafel polarization and EIS are instrumental in evaluating the inhibition efficiency.[4]

Electrocatalysis

Modified electrodes incorporating this compound can exhibit electrocatalytic activity towards the oxidation or reduction of certain molecules. For instance, they have been explored for the electrocatalytic oxidation of ascorbic acid, which is of significant interest in biomedical and food analysis.[5][6][7]

Conclusion

This compound possesses a rich electrochemistry that makes it a highly valuable compound for researchers and scientists in various fields. Its ability to form robust self-assembled monolayers, its inherent redox activity, and its chelating capabilities provide a strong foundation for the development of advanced electrochemical devices and materials. The detailed experimental protocols provided in this guide offer a starting point for the accurate and reproducible investigation of its properties, paving the way for new discoveries and applications in sensing, corrosion science, and electrocatalysis.

References

- 1. This compound 97 2637-37-8 [sigmaaldrich.com]

- 2. 2-硫代喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-硫代喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of ascorbic acid, dopamine, uric acid, and tryptophan by nanocrystalline ZSM-5 modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel 2-Quinolinethiol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 2-quinolinethiol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds are notable for their diverse biological activities and their utility as fluorescent sensors.[1][2] This document details established synthetic protocols, characterization methodologies, and data presentation for these valuable molecules.

Introduction to this compound

Quinoline-2-thiol and its analogs are a pivotal class of heterocyclic compounds. They exist in a tautomeric equilibrium with their thione form, quinoline-2(1H)-thione.[1][2] This structural feature, combined with the quinoline scaffold, contributes to their broad spectrum of biological properties, including antimicrobial and anticancer activities, and applications as corrosion inhibitors and fluorescent probes for detecting metals and pH changes.[1][2][3][4][5] The development of novel derivatives allows for the fine-tuning of these properties, making efficient synthesis and thorough characterization essential for advancing research and drug discovery.

Synthesis of this compound Derivatives

Several reliable methods exist for the synthesis of the this compound core and its subsequent derivatization. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

A modern and efficient metal-free approach utilizes readily available quinoline N-oxides and thiourea.[1][3] This method is valued for its mild reaction conditions and high regioselectivity, often providing good to excellent yields.[3] The reaction proceeds via a deoxygenative C-H functionalization activated by triflic anhydride.[3]

Experimental Protocol:

-

Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (5 mL).

-

Add thiourea (2.0 mmol, 2.0 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.

-

Allow the reaction to warm to room temperature and continue stirring for the required time (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.[1]

Logical Workflow for Synthesis from Quinoline N-Oxides

A classical approach involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile, such as sodium sulfide.[1]

Experimental Protocol:

-

Dissolve a 2-chloroquinoline derivative (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).

-

Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-water.

-

Acidify the mixture with acetic acid to precipitate the product.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the desired 2-mercaptoquinoline derivative.[1]

Logical Workflow for Synthesis from 2-Chloroquinolines

This method involves the direct alkylation of the thiol group of 2-mercaptoquinoline to create various S-substituted derivatives.

Experimental Protocol:

-

Prepare a hot solution of 2-mercaptoquinoline (0.01 mol) and sodium hydroxide (0.01 mol) in ethanol. This generates the sodium thiolate salt in situ.

-

To this solution, add the desired alkylating agent (e.g., ethyl chloroacetate, 0.01 mol).

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure S-substituted derivative.[1]

Logical Workflow for S-Alkylation

References

The Quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have made it a "privileged structure," forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological roles of quinoline derivatives, with a focus on their applications in drug discovery and development. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] These mechanisms include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and the induction of apoptosis.[1]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | [2] |

| 2,8-bis(trifluoromethyl)quinoline | K-562, MOLT-4, RPMI-8226, SR | 7.72 - 13.40 | [3] |

| Pyrazolo[4,3-f]quinolines | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 | [4] |

| 4-Thioalkylquinoline derivatives | CCRF-CEM | Varies | [5] |

| Quinoline-indole derivatives | K562 | 2.09 - 2.54 (tubulin polymerization inhibition) | [2] |

| Indolizinoquinoline-5,12-dione | K562 | ~1.0 (Topoisomerase I inhibition) | [6] |

| 4-aminoquinazoline derivatives | SK-BR-3, HCC1806 | 10.16 - 10.66 | [7] |

| Quinazoline derivative 14 | MCF-7, MDA-MB-231 | 0.350 - 0.447 | [8] |

| Quinazolin-4-one derivative 51 | MCF-7 | 0.06 | [8] |

| Quinoline hydrazide derivatives | U87 | 12.6 - 14.6 | [9] |

Key Signaling Pathways in Quinoline's Anticancer Activity

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell viability.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some quinoline derivatives have been found to inhibit this pathway, thereby exerting anti-inflammatory and anticancer effects.[10][11]

Experimental Protocols

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the quinoline derivatives. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C, or overnight at room temperature, with gentle shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Quinoline derivative

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a 96-well plate, add polymerization buffer, the quinoline derivative at various concentrations, and keep on ice.

-

Tubulin Addition: Add purified tubulin to each well.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor Polymerization: Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time. Calculate the rate of polymerization and determine the IC50 of the quinoline derivative for tubulin polymerization inhibition.[2]

This assay determines if a compound inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I or II enzyme

-

Reaction buffer specific for each enzyme

-

Quinoline derivative

-

Positive control (e.g., camptothecin for Topo I, etoposide for Topo II)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the quinoline derivative at various concentrations.

-

Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[4][6]

Antimicrobial Activity

The quinoline scaffold is a key component of many antibacterial and antifungal agents. The most well-known are the fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[12]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for various quinoline derivatives.

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Quinoline-imidazole hybrids | Cryptococcus neoformans | 15.6 | [13] |

| Quinoline-imidazole hybrids | Staphylococcus aureus | 2 | [13] |

| Quinoline-imidazole hybrids | Mycobacterium tuberculosis H37Rv | 10 - 20 | [13] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [14] |

| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra | 1.9 - 10 | [14] |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | S. pneumoniae | ≤ 0.008 | [14] |

| Facilely accessible quinoline derivatives | C. difficile | 1.0 | [12] |

| Facilely accessible quinoline derivatives | MRSA | 1.5 - 3.0 | [12] |

| Dihydrotriazine-quinoline derivatives | S. aureus, E. coli | 2 | [15] |

| Quinoline-based amino acid derivatives | Various bacteria | 0.62 | [15] |

| Quinoline-hydrazone derivatives | E. coli | 3.125 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of quinoline derivatives against bacteria.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Quinoline derivatives

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the growth medium in the 96-well plates.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a range of viruses, including Zika virus, coronaviruses, and enteroviruses.[14][16] Their mechanisms of action can involve inhibiting viral replication and entry into host cells.

Quantitative Data: Antiviral Activity of Quinoline Derivatives

The following table shows the 50% effective concentration (EC50) of various quinoline derivatives against different viruses.

| Compound/Derivative Class | Virus | EC50 (µM) | Reference(s) |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | Zika Virus | 0.8 | [14] |

| Andrographolide-quinoline derivatives | Zika Virus | 1.31 | [14] |

| 2,8-bis(trifluoromethyl)quinoline | Zika Virus | 0.8 | [16] |

| Diarylpyrazolyl-substituted quinoline | Dengue Virus Type 2 (DENV-2) | 0.81 | [16] |

| Quinoxaline derivatives | Coxsackie B5 (CV-B5) | 0.06 - 3.8 | [16] |

| Quinoxaline derivatives | Human Cytomegalovirus (HCMV) | < 0.05 | [17] |

| Halophenyl pyrrolo[2,3-b]quinoxaline | Vaccinia virus | 2 | [17] |

Experimental Protocol: Antiviral Assay (CPE Reduction Assay)

This protocol measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Complete culture medium

-

Quinoline derivatives

-

96-well plates

-

Inverted microscope

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

-

Compound and Virus Addition: Add serial dilutions of the quinoline derivative to the wells, followed by a standard amount of virus.

-

Controls: Include a cell control (cells only), a virus control (cells and virus), and a compound toxicity control (cells and compound only).

-

Incubation: Incubate the plates at the optimal temperature for virus replication.

-

CPE Observation: Observe the cells daily under an inverted microscope for the appearance of CPE.

-

Data Analysis: The EC50 is the concentration of the compound that reduces the CPE by 50% compared to the virus control.

Anti-inflammatory Activity

Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes.[18][19]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

The following table summarizes the anti-inflammatory activity of selected quinoline derivatives.

| Compound/Derivative Class | Assay | Activity | Reference(s) |

| Celecoxib-quinoline hybrids | COX-2 Inhibition | IC50: 0.1 - 0.11 µM | [18] |

| Anthracene-quinoline derivatives | Xylene-induced ear edema in mice | 63.19 - 68.28% inhibition | [18] |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema in mice | High anti-inflammatory effect | [19] |

| Quinolines (quinoline-4-carboxylic and quinoline-3-carboxylic acids) | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [20] |

Experimental Protocol: Xylene-Induced Ear Edema in Mice

This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its ability to reduce edema.

Materials:

-

Mice

-

Xylene

-

Quinoline derivative

-

Positive control (e.g., indomethacin)

-

Vehicle control

Procedure:

-

Compound Administration: Administer the quinoline derivative, positive control, or vehicle to the mice (e.g., intraperitoneally or orally).

-

Induction of Edema: After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the inner and outer surfaces of one ear of each mouse.

-

Edema Measurement: After a specific period (e.g., 15-30 minutes), sacrifice the mice and remove a standard-sized section from both ears.

-

Data Analysis: Weigh the ear sections. The difference in weight between the xylene-treated and untreated ears represents the degree of edema. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[19]

Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, including quinine, chloroquine, and mefloquine. These compounds primarily target the blood stages of the malaria parasite.[21]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

The following table presents the in vitro antimalarial activity (IC50) of various quinoline derivatives against Plasmodium falciparum.

| Compound/Derivative Class | P. falciparum Strain | IC50 (µg/mL) | Reference(s) |

| Novel quinoline derivatives | Drug-sensitive/resistant | 0.014 - 5.87 | [21] |

| Quinoline-imidazole hybrids | CQ-sensitive | 0.14 | [22] |

| Quinoline-imidazole hybrids | Multi-drug resistant | 0.41 | [22] |

| C-4-chlorophenylcalix[16]-2-methylresorcinarene | FCR-3 (CQ-resistant) | 2.66 µM | [23] |

| C-4-nitrophenylcalix[16]-2-methylresorcinarene | Drug-resistant | 1.79 µM | [23] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells

-

Complete culture medium

-

Quinoline derivatives

-

SYBR Green I dye

-

Lysis buffer

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Add serial dilutions of the quinoline derivatives to a 96-well plate.

-

Parasite Addition: Add the parasitized red blood cell culture to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the IC50 value from the dose-response curve.

Conclusion

The quinoline scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its broad spectrum of biological activities, coupled with the potential for diverse chemical modifications, ensures its continued prominence in drug discovery and development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective quinoline-based drugs to address a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]